Glucoraphanin

Nrf2 signaling Antioxidant response Caco-2 intestinal model

Glucoraphanin is the chemically inert, water-soluble sulforaphane precursor chosen when formulation stability and controlled bioactivation are paramount. Unlike electrophilic sulforaphane—which rapidly degrades under thermal and aqueous conditions—glucoraphanin remains stable until intentionally activated by myrosinase, enabling on-demand sulforaphane generation. Its superior gastric stability ensures precursor survival through the stomach for intestinal conversion. High-purity glucoraphanin (≥98%) enables segregated enzyme-substrate formulation strategies that circumvent co-formulation degradation. Ideal for dietary supplements, functional foods, and Nrf2 research.

Molecular Formula C12H23NO10S3
Molecular Weight 437.5 g/mol
CAS No. 21414-41-5
Cat. No. B191350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoraphanin
CAS21414-41-5
Synonymseta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate)
glucoraphanin
Molecular FormulaC12H23NO10S3
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1
InChIKeyGMMLNKINDDUDCF-RFOBZYEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucoraphanin (CAS 21414-41-5) Procurement Guide: A Stable Glucosinolate Precursor for Controlled Sulforaphane Delivery


Glucoraphanin (CAS 21414-41-5) is an aliphatic glucosinolate naturally occurring in Brassica vegetables, particularly concentrated in broccoli sprouts and seeds [1]. As a β-thioglucoside-N-hydroxysulfate with molecular formula C12H23NO10S3 and molecular weight 437.51 g/mol [2], glucoraphanin serves as the biologically inert, water-soluble precursor to the electrophilic isothiocyanate sulforaphane, requiring enzymatic hydrolysis by myrosinase for conversion to its bioactive form [3]. Unlike its reactive hydrolysis product sulforaphane, glucoraphanin exhibits substantial intrinsic stability, making it the preferred molecular form for standardization, formulation, and long-term storage in both research and industrial applications [4].

Why Sulforaphane and Other Glucosinolates Cannot Substitute for Glucoraphanin (CAS 21414-41-5) in Formulation and Research


Direct substitution of glucoraphanin with sulforaphane or alternative glucosinolates introduces critical functional discontinuities that compromise experimental reproducibility and product performance. Sulforaphane is inherently electrophilic and undergoes rapid thermal and aqueous degradation, presenting substantial challenges for delivery in an enriched, stable form for direct human consumption or long-term storage [1]. Conversely, glucoraphanin remains chemically inert until intentionally activated by myrosinase, enabling controlled, on-demand sulforaphane generation [2]. Alternative glucosinolates such as glucoerucin, glucoiberin, and sinigrin yield distinct hydrolysis products with divergent bioactivity profiles and are not functionally interchangeable with glucoraphanin in applications targeting Nrf2-mediated cytoprotection [3]. Furthermore, glucoraphanin demonstrates the highest stability among major glucosinolates under in vitro gastric digestion conditions, a property not shared by glucobrassicin or other in-class compounds [4].

Glucoraphanin (CAS 21414-41-5): Quantified Differentiation Against Closest Analogs


Differential Nrf2 Transcriptional Activation: Glucoraphanin Versus Sulforaphane in Caco-2 Cells

In Caco-2 intestinal epithelial cells subjected to H2O2-induced oxidative stress, sulforaphane (SFN) treatment at an unspecified concentration produced approximately 220% Nrf2-driven transcriptional activity relative to the H2O2 stimulus control, whereas glucoraphanin (GFN) treatment at the same concentration and 6-hour exposure produced approximately 140% activity [1]. This 57% lower magnitude of direct Nrf2 activation by glucoraphanin is mechanistically consistent with its requirement for myrosinase-dependent conversion to sulforaphane.

Nrf2 signaling Antioxidant response Caco-2 intestinal model

Superior Gastric Stability of Glucoraphanin Relative to Glucobrassicin During In Vitro Digestion

Under simulated in vitro gastric digestion conditions, glucoraphanin exhibited the highest stability among the four major glucosinolates evaluated, whereas glucobrassicin demonstrated the greatest susceptibility to degradation [1]. While exact percentage retention values are not provided in the abstract, the ordinal ranking places glucoraphanin as the most stable GLS under these biorelevant conditions.

Stability Gastric digestion Glucosinolate degradation

Dose-Dependent Sulforaphane Urinary Bioavailability Following Glucoraphanin Administration in Humans

Following consumption of broccoli sprouts containing glucoraphanin, sulforaphane bioavailability measured via urinary excretion reached up to 40% after a single intake of both ½ and 1 servings (30 g and 60 g, respectively) [1]. This quantitative benchmark establishes a reference for expected sulforaphane yield from glucoraphanin ingestion under conditions where endogenous plant myrosinase is present and active.

Bioavailability Pharmacokinetics Urinary excretion

Myrosinase-Dependent Conversion: Glucoraphanin Hydrolysis Rate Quantified in Purified Enzyme Systems

Purified myrosinase from Rahnella inusitata (Rmyr) exhibited glucoraphanin-hydrolyzing activity of 6.99 U/mg at optimal conditions (40°C, pH 7.0), compared to 12.73 U/mg for sinigrin and 4.81 U/mg for glucoraphenin [1]. In a separate study using Lactiplantibacillus plantarum ZUST49 myrosinase (LpMyr), glucoraphanin hydrolysis rate was 7.74 U/mg versus 5.89 U/mg for sinigrin under optimal conditions of 50°C and pH 7.0 [2]. These enzyme-specific rates establish quantitative baselines for predicting conversion efficiency in formulated products.

Enzymatic hydrolysis Myrosinase activity Bioconversion

Evidence-Based Application Scenarios for Glucoraphanin (CAS 21414-41-5)


Standardized Dietary Supplements Requiring Controlled, Delayed Sulforaphane Release

Glucoraphanin is the preferred ingredient for dietary supplements designed to deliver sulforaphane via gastrointestinal myrosinase activation rather than direct ingestion of the unstable isothiocyanate. The quantified stability advantage of glucoraphanin under gastric conditions [1] ensures precursor survival through the stomach, enabling conversion in the lower GI tract. Formulations must include an active myrosinase source (e.g., mustard seed powder or broccoli sprout extract with intact enzyme) to achieve the ~40% urinary sulforaphane bioavailability benchmark established in human studies [2].

Functional Food Ingredients Requiring Thermal Processing Stability

In functional food applications involving thermal treatment, glucoraphanin serves as a stable precursor that withstands processing conditions under which sulforaphane undergoes rapid degradation [3]. Evidence from broccoli-based matrix studies indicates that conversion to sulforaphane is optimally achieved at pH 5 post-processing, and oil addition to powders retards subsequent sulforaphane degradation during storage [4]. Glucoraphanin's superior stability relative to glucobrassicin under in vitro gastric conditions [1] further supports its selection for food products intended for oral consumption.

Nrf2-Targeted Research Requiring a Stable Prodrug for Controlled Activation Studies

For in vitro and in vivo Nrf2 signaling research, glucoraphanin provides a chemically stable, non-electrophilic prodrug that enables controlled, myrosinase-triggered sulforaphane generation. The direct head-to-head comparison in Caco-2 cells quantifying ~140% Nrf2 activity for glucoraphanin versus ~220% for sulforaphane [5] establishes the baseline for studies requiring gradual or localized Nrf2 activation. This differentiation is critical for experimental designs seeking to avoid the confounding effects of direct electrophilic stress inherent to sulforaphane exposure.

Patent-Protected Formulations Addressing Myrosinase-Glucoraphanin Stability Challenges

Industrial development of glucoraphanin-containing compositions faces documented stability challenges when myrosinase and glucoraphanin are co-formulated in solid form, manifesting as reduced glucoraphanin content, discoloration, and bitter taste development over time [6]. Procurement of high-purity glucoraphanin (≥95% as verified by vendor specifications) enables formulation approaches that segregate enzyme and substrate until the point of use, thereby circumventing these degradation pathways and extending product shelf-life.

Technical Documentation Hub

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